Methylenedioxy Group as Structural Determinant: Hepatoprotection vs. Schisandrin A
Schisandrin B (Sch B) provides hepatoprotection due to its methylenedioxy group, while Schisandrin A (Sch A), which lacks this group, fails to protect. Pretreating mice with Sch B (1 mmol/kg/day oral for 3 days) produced almost complete protection against CCl₄ hepatotoxicity, whereas Sch A at the same dosage provided no protection [1]. This is associated with Sch B's ability to enhance hepatic mitochondrial glutathione (mtGSH) levels and glutathione reductase activity [2].
| Evidence Dimension | Hepatoprotection in CCl₄-intoxicated mice |
|---|---|
| Target Compound Data | Sch B (1 mmol/kg/day, 3 days): almost complete protection; associated with increased mtGSH and mtGRD |
| Comparator Or Baseline | Sch A (1 mmol/kg/day, 3 days): no protection |
| Quantified Difference | Qualitative difference: protection vs. no protection; Sch B efficacy correlates with methylenedioxy group presence |
| Conditions | Male ICR mice, CCl₄ 0.1 mL/kg i.p., oral lignan pretreatment for 3 days |
Why This Matters
This structural requirement makes Sch B non-substitutable by Sch A for applications requiring mitochondrial glutathione enhancement and hepatoprotection.
- [1] Ip SP, et al. Methylenedioxy group as determinant of schisandrin in enhancing hepatic mitochondrial glutathione in carbon tetrachloride-intoxicated mice. Biochem Pharmacol. 1997;54(2):317-9. View Source
- [2] Ip SP, et al. Structure-activity relationship of schisandrins in enhancing liver mitochondrial glutathione status in CCl4-poisoned mice. Zhongguo Yao Li Xue Bao. 1998;19(4):313-6. View Source
